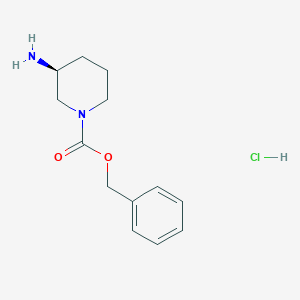

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-2-phenylcyclopropane-1-carboxylic acid is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . It is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid .

Molecular Structure Analysis

The molecular weight of 1-Amino-2-phenylcyclopropane-1-carboxylic acid is 177.2 . The InChI code is 1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13) .Applications De Recherche Scientifique

Ethylene Biosynthesis and Plant Growth

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (APCCH) is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a non-protein amino acid serving as a direct precursor of ethylene in plants. ACC plays a pivotal role in ethylene biosynthesis, regulating various vegetative and developmental processes in plants. It's synthesized in response to various cues including developmental, hormonal, and environmental factors. ACC can be conjugated, metabolized, or transported within the plant, influencing ethylene responses remotely. The intricate mechanism of ACC transport is just beginning to be understood, with the identification of the first ACC transporter being a significant step forward. These findings open doors to future research, particularly in agronomy, where understanding and manipulating ethylene biosynthesis could have significant implications for crop yield and resistance to stress (Vanderstraeten & Van Der Straeten, 2017).

Enzymatic Inactivation

APCCH's structural analog, 1-Amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC), is known to be an irreversible inhibitor for the bacterial enzyme ACC deaminase. This enzyme catalyzes the conversion of ACC to alpha-ketobutyrate and ammonia. The inactivation mechanism involves ring scission induced by the addition of an enzyme nucleophile, forming a reactive product that traps an active-site residue. Understanding this reaction is crucial for gaining insights into the unique enzymatic process. Radiolabeled 2-methylene-ACC has been synthesized and used to explore this mechanism further (Zhao & Hung‐wen Liu, 2002).

Supramolecular Chemistry

The compound 2-Aminopyridinium 1-phenylcyclopropane-1-carboxylate, structurally related to APCCH, demonstrates interesting supramolecular chemistry. It forms a 2-aminopyridinium–carboxylate supramolecular heterosynthon involving hydrogen bonds, which then dimerizes to form a four-component supramolecular unit. This complex is further stabilized by C—H⋯π interactions, showcasing the intricate intermolecular interactions that can occur with cyclopropane carboxylic acid derivatives (He et al., 2010).

Ethylene-independent Signaling Roles

Recent studies indicate that ACC, a compound closely related to APCCH, may have signaling roles that are independent of ethylene biosynthesis. These roles are associated with plant development and involve post-translational modifications and transport of ACC. This insight opens up new avenues for understanding plant growth and response mechanisms, potentially leading to novel agricultural practices (Polko & Kieber, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1-amino-2-phenylcyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEULYIOXHWXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3007762.png)

![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)

![2-(4-Fluorophenyl)sulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B3007781.png)